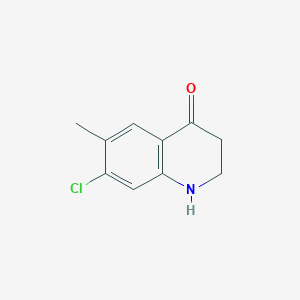

7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Description

7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a bicyclic heterocyclic compound featuring a quinolinone core substituted with chlorine at position 7 and a methyl group at position 6. Its molecular formula is C₁₁H₁₀ClNO, with a molecular weight of 207.66 g/mol. The compound belongs to the 2,3-dihydroquinolin-4(1H)-one class, characterized by a partially hydrogenated quinoline backbone.

Properties

Molecular Formula |

C10H10ClNO |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

7-chloro-6-methyl-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C10H10ClNO/c1-6-4-7-9(5-8(6)11)12-3-2-10(7)13/h4-5,12H,2-3H2,1H3 |

InChI Key |

NXCJMVXNAVBDIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)NCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Effects: Chlorine (Cl): Present in all chloro-substituted analogs, Cl increases electrophilicity and may enhance binding to biological targets (e.g., enzymes or receptors) via halogen bonding . Methyl (CH₃): The 6-methyl group in the target compound improves lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration compared to non-methylated analogs like 7-chloro-2,3-dihydroquinolin-4(1H)-one (logP ~1.8) . Fluorine (F): In 7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one, fluorine’s electronegativity may alter metabolic stability and bioavailability .

Synthetic Routes: Analogs like 6-methyl-2,3-dihydroquinolin-4(1H)-one are synthesized via Claisen-Schmidt condensations or transition metal-catalyzed cross-couplings . Fluorinated derivatives (e.g., ) require specialized reagents like fluoroalkyl halides or nucleophilic fluorination agents .

Biological Activity: Antimicrobial: 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one () shows broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), suggesting the quinolinone core’s relevance . Anticancer: Derivatives with sulfonyl groups (e.g., compound 5k in ) exhibit IC₅₀ values <10 µM against breast cancer cell lines (MCF-7), attributed to topoisomerase II inhibition .

Physical Properties: Melting Points: Methyl and halogen substituents increase melting points due to enhanced intermolecular forces. For example, 1-Tosyl-2,3-dihydroquinolin-4(1H)-one () melts at 94.6–95.2°C, while bulkier analogs (e.g., compound 5l in ) melt at 196°C .

Biological Activity

7-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have utilized various methodologies including click chemistry and ultrasound irradiation to enhance yield and purity. These synthetic approaches have facilitated the generation of a series of derivatives with varying biological profiles.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing a series of 7-chloroquinoline derivatives, compounds demonstrated moderate to high activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be below 100 µM for several derivatives, indicating promising potential as antimicrobial agents .

Antimalarial Activity

The antimalarial efficacy of this compound has been evaluated in vitro against Plasmodium falciparum strains. The compound exhibited IC50 values in the low micromolar range, suggesting potent antiplasmodial activity. Notably, some derivatives displayed enhanced activity against chloroquine-resistant strains .

Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives

| Compound | IC50 (µM) | Strain |

|---|---|---|

| This compound | <50 | CQ-S |

| Other derivatives (e.g., 9) | <30 | CQ-R |

Antitumor Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The selectivity towards MCF-7 cells was particularly pronounced with an IC50 value of approximately 7.54 µM .

Table 2: Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 7.54 |

| Other derivatives (3) | HCT-116 | 23.39 |

| Other derivatives (9) | HeLa | 21.41 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimalarial Efficacy in Vivo : In a study using murine models infected with P. yoelii, treatment with this compound resulted in significant reductions in parasitemia and improved survival rates .

- Selectivity in Cancer Treatment : A comparative analysis of various quinoline derivatives showed that the presence of specific substituents influenced selectivity towards cancer cell types, with some compounds demonstrating significantly lower toxicity towards normal cells compared to cancerous ones .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of 2-aminochalcone derivatives using catalysts like silica gel-supported InCl₃ under solvent-free microwave irradiation (69% yield) . Alternative methods include base-mediated condensation of 2-aminoacetophenone with aldehydes, followed by cyclization. Key variables affecting yield include catalyst loading (20 mol% InCl₃), microwave power (360 W), and reaction time (5 minutes). Optimization studies suggest that prolonged heating reduces selectivity due to side reactions .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Nonius KappaCCD diffractometer (MoKα radiation, λ = 0.71073 Å), with refinement via SHELXL-97 . Key parameters include space group Pbca, unit cell dimensions (a = 13.8912 Å, b = 12.4572 Å, c = 17.8617 Å), and hydrogen bonding analysis (e.g., weak C–H⋯O interactions). The dihedral angle between the quinoline and dihydroquinolinone moieties is 43.24°, critical for understanding steric interactions .

Advanced Research Questions

Q. How does substitution at the 2- and 6-positions affect the compound’s reactivity in further functionalization?

- Methodological Answer : The 6-methyl group enhances steric hindrance, limiting nucleophilic attacks at adjacent positions. In contrast, the 7-chloro substituent directs electrophilic substitution to the 5- and 8-positions. For example, oxime derivatives (e.g., 6-phenethyl oxime) are synthesized via hydroxylamine hydrochloride treatment under reflux (66–82% yield) . Computational modeling (DFT) is recommended to predict regioselectivity in complex reactions .

Q. What challenges arise in resolving weak intermolecular interactions during crystallographic analysis?

- Methodological Answer : Weak C–H⋯O hydrogen bonds (e.g., C17–H⋯O1, distance = 2.42 Å) require high-resolution data (θmax > 25°, R₁ < 0.05). Low-temperature data collection (100 K) reduces thermal motion artifacts. Discrepancies in hydrogen atom positioning (e.g., N–H groups without acceptors) may necessitate neutron diffraction or Hirshfeld surface analysis .

Q. How can researchers evaluate the biological activity of this compound, given its structural similarity to known pharmacophores?

- Methodological Answer : Hybrid analogs (e.g., 2,3-dihydroquinolin-4(1H)-one fused with indole) show anticancer activity in in vitro assays (e.g., NCI-60 cell line screening). Protocols involve:

- Synthesis : Microwave-assisted coupling with bioactive fragments.

- Assays : MTT viability tests, apoptosis markers (caspase-3/7), and kinase inhibition profiling.

- SAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values .

Q. What mechanistic insights exist for the cyclization step in its synthesis?

- Methodological Answer : The cyclization of 2-aminochalcones proceeds via a tandem imine-enamine tautomerization, catalyzed by Lewis acids (e.g., InCl₃). Kinetic studies (NMR monitoring) reveal a first-order dependence on catalyst concentration. Competing pathways (e.g., retro-aldol) are suppressed by microwave irradiation, which accelerates the desired 6-endo-trig cyclization .

Q. How should researchers address discrepancies in reported toxicity data for similar dihydroquinolinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.